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Compound of Interest

Compound Name: 6-hydroxy-2H-chromen-2-one

Cat. No.: B196160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-

hydroxycoumarin, a key scaffold in medicinal chemistry. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols for their acquisition. This information is crucial for the structural

elucidation, identification, and characterization of 6-hydroxycoumarin and its derivatives in

research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for 6-hydroxycoumarin and its close analog, 6-

hydroxy-4-methylcoumarin.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data of 6-Hydroxy-4-methylcoumarin (DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data for 6-hydroxy-4-

methylcoumarin is

presented as a close

analog.

~9.5 (broad) s 1H -OH

7.55 d 1H H-5

7.20 dd 1H H-7

7.10 d 1H H-8

6.15 s 1H H-3

2.40 s 3H -CH₃

Note: Data for 6-hydroxy-4-methylcoumarin is provided as a representative example due to the

limited availability of fully assigned ¹H NMR data for the unsubstituted 6-hydroxycoumarin in the

searched literature.

Table 2: ¹³C NMR Spectroscopic Data of 6-Hydroxycoumarin (Pyridine-d₅)[1]
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Chemical Shift (δ) ppm Assignment

161.2 C-2

115.0 C-3

144.1 C-4

148.9 C-4a

118.2 C-5

155.2 C-6

117.5 C-7

119.8 C-8

149.7 C-8a

Experimental Protocols for NMR Spectroscopy
A general protocol for acquiring NMR spectra of coumarin derivatives is as follows:

Sample Preparation: Dissolve 5-10 mg of the 6-hydroxycoumarin sample in approximately

0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Pyridine-d₅) in a

standard 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) can be

used as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better

resolution.

Pulse Sequence: A standard single-pulse sequence is typically used.

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
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¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum.

Spectral Width: A wider spectral width is required to cover the carbon chemical shifts (e.g.,

0-200 ppm).

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the

low natural abundance of the ¹³C isotope.

Relaxation Delay: A 2-second relaxation delay is appropriate.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Data Presentation
Table 3: IR Absorption Bands for a Substituted 6-Hydroxycoumarin Derivative[2]

Wavenumber (cm⁻¹) Intensity Assignment

Data for 6-hydroxy-4-methyl-

5,7-(bis-p-

chlorophenylazo)coumarin is

presented as a representative

example.

3441-3359 Strong, Broad O-H stretch (phenolic)

1604-1632 Strong C=O stretch (lactone)

1581-1496 Medium-Strong C=C stretch (aromatic)

1331-1225 Medium C-O stretch (lactone/phenol)

Experimental Protocol for IR Spectroscopy
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The Attenuated Total Reflectance (ATR) or KBr pellet method can be used to obtain the IR

spectrum of solid 6-hydroxycoumarin.

ATR Method:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the

measurement.

KBr Pellet Method:

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium

bromide (KBr) powder in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Data Presentation
The nominal mass of 6-hydroxycoumarin is 162 g/mol . The mass spectrum is expected to

show a prominent molecular ion peak (M⁺) at m/z 162.

Table 4: Expected Mass Spectrometry Fragmentation of 6-Hydroxycoumarin[3][4]
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m/z Proposed Fragment

162 [M]⁺ (Molecular Ion)

134 [M - CO]⁺

106 [M - 2CO]⁺

78 [C₆H₆]⁺ (Benzene radical cation)

77 [C₆H₅]⁺ (Phenyl cation)

The fragmentation of coumarins typically involves the initial loss of a carbon monoxide (CO)

molecule from the pyrone ring, followed by subsequent losses of another CO molecule or other

small fragments.[3] For hydroxycoumarins, the fragmentation pattern can provide information

about the position of the hydroxyl group.

Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray

Ionization (ESI) is typically used for LC-MS.

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to

separate the ions based on their m/z ratio.

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

ion. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to

fragment specific ions and analyze their daughter ions.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 6-hydroxycoumarin.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general experimental workflow for the spectroscopic

analysis of 6-hydroxycoumarin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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